Cas no 2229403-80-7 (1-(1-phenyl-1H-1,2,3-triazol-4-yl)methylcyclopropane-1-carboxylic acid)

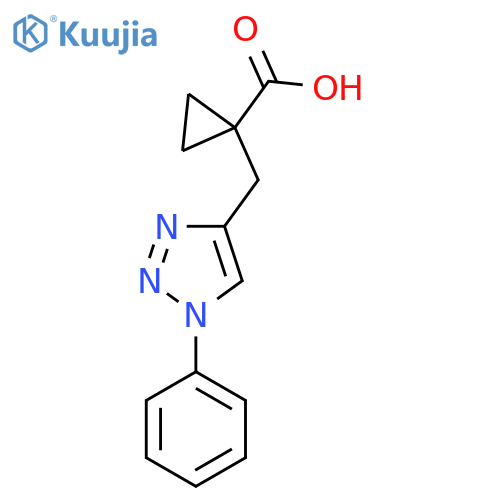

2229403-80-7 structure

商品名:1-(1-phenyl-1H-1,2,3-triazol-4-yl)methylcyclopropane-1-carboxylic acid

1-(1-phenyl-1H-1,2,3-triazol-4-yl)methylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2229403-80-7

- 1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carboxylic acid

- EN300-1878519

- 1-(1-phenyl-1H-1,2,3-triazol-4-yl)methylcyclopropane-1-carboxylic acid

-

- インチ: 1S/C13H13N3O2/c17-12(18)13(6-7-13)8-10-9-16(15-14-10)11-4-2-1-3-5-11/h1-5,9H,6-8H2,(H,17,18)

- InChIKey: LZOACVRZWFYMJF-UHFFFAOYSA-N

- ほほえんだ: OC(C1(CC2=CN(C3C=CC=CC=3)N=N2)CC1)=O

計算された属性

- せいみつぶんしりょう: 243.100776666g/mol

- どういたいしつりょう: 243.100776666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 324

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 68Ų

1-(1-phenyl-1H-1,2,3-triazol-4-yl)methylcyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1878519-0.5g |

1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carboxylic acid |

2229403-80-7 | 0.5g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1878519-2.5g |

1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carboxylic acid |

2229403-80-7 | 2.5g |

$1931.0 | 2023-09-18 | ||

| Enamine | EN300-1878519-0.1g |

1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carboxylic acid |

2229403-80-7 | 0.1g |

$867.0 | 2023-09-18 | ||

| Enamine | EN300-1878519-10g |

1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carboxylic acid |

2229403-80-7 | 10g |

$4236.0 | 2023-09-18 | ||

| Enamine | EN300-1878519-5.0g |

1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carboxylic acid |

2229403-80-7 | 5.0g |

$3935.0 | 2023-07-10 | ||

| Enamine | EN300-1878519-0.25g |

1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carboxylic acid |

2229403-80-7 | 0.25g |

$906.0 | 2023-09-18 | ||

| Enamine | EN300-1878519-10.0g |

1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carboxylic acid |

2229403-80-7 | 10.0g |

$5837.0 | 2023-07-10 | ||

| Enamine | EN300-1878519-5g |

1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carboxylic acid |

2229403-80-7 | 5g |

$2858.0 | 2023-09-18 | ||

| Enamine | EN300-1878519-0.05g |

1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carboxylic acid |

2229403-80-7 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1878519-1.0g |

1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carboxylic acid |

2229403-80-7 | 1.0g |

$1357.0 | 2023-07-10 |

1-(1-phenyl-1H-1,2,3-triazol-4-yl)methylcyclopropane-1-carboxylic acid 関連文献

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

2229403-80-7 (1-(1-phenyl-1H-1,2,3-triazol-4-yl)methylcyclopropane-1-carboxylic acid) 関連製品

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2554-94-1(6-(Dimethylamino)hexanal)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量